molecular formula C8H6ClNO B021075 5-Chloro-2-methylphenyl isocyanate CAS No. 40411-27-6

5-Chloro-2-methylphenyl isocyanate

Cat. No. B021075
M. Wt: 167.59 g/mol
InChI Key: XEMUTFNBAICJEO-UHFFFAOYSA-N
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Patent
US07622461B2

Procedure details

To a mixture of 5-chloro-2-methylphenyl isocyanate (100 μL, 0.73 mmol) in CCl4 (2 mL) was added sulfuryl chloride (118 μL, 0.88 mmol) and 2,2′-azobis(isobutyronitrile) (catalytic amount) and the resulting mixture was refluxed for 20 h. The mixture was allowed to obtain room temperature, then diluted with CH2Cl2, washed with saturated aqueous NaHCO3-solution, dried (Na2SO4) and concentrated. The mixture was taken up in benzene (2 mL) and a mixture of AlCl3 (160 mg, 1.2 mmol) in benzene (1 mL) was added. The resulting mixture was stirred at 80° for 4 h, and then allowed to obtain room temperature. The mixture was filtered through a short column (SiO2, heptane:EtOAc, 1:1) to give 25 mg (14%) of the title compound (189JO59). 1H NMR (CDCl3) δ 8.18 (bs, 1H), 7.92 (dd, 1H, J=1.2, 7.8 Hz), 7.46 (dt 1H, J=1.4, 7.4 Hz), 7.34 (dt, 1H, J=1.2, 7.4 Hz), 7.23 (m, 2H), 7.07 (m, 2H), 3.92 (s 2H). MS (ESI) 244 (MH+)
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
118 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([N:8]=[C:9]=[O:10])[CH:7]=1.S(Cl)(Cl)(=O)=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[Al+3].[Cl-].[Cl-].[Cl-].[CH:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][C:33]=3[C:9](=[O:10])[NH:8][C:6]=2[CH:7]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
100 μL
Type
reactant
Smiles
ClC=1C=CC(=C(C1)N=C=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
118 μL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
160 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
1 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 80° for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
to obtain room temperature
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3-solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to obtain room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short column (SiO2, heptane:EtOAc, 1:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=CC2=C(NC(C3=C(C2)C=CC=C3)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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